molecular formula C15H15NO2 B6371789 4-(3-Acetylaminophenyl)-2-methylphenol CAS No. 1261948-85-9

4-(3-Acetylaminophenyl)-2-methylphenol

Cat. No.: B6371789
CAS No.: 1261948-85-9
M. Wt: 241.28 g/mol
InChI Key: QQROVYAHMDWCQN-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol backbone substituted with a 3-acetylaminophenyl group at the para position. This structure combines the electron-donating methyl group with the acetylated amine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[3-(4-hydroxy-3-methylphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-13(6-7-15(10)18)12-4-3-5-14(9-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQROVYAHMDWCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683889
Record name N-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-85-9
Record name N-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the acetylation of 3-aminophenol, followed by a Friedel-Crafts alkylation to introduce the methyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Acetylaminophenyl)-2-methylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-methylphenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Simple Methylphenols (2-Methylphenol, 4-Methylphenol)

Structural Differences :

  • 2-Methylphenol (o-cresol) and 4-Methylphenol (p-cresol) lack the acetylaminophenyl substituent, making them simpler phenolic compounds.

Environmental Impact :

  • Detected in environmental samples (e.g., 2-methylphenol in groundwater at Superfund sites), they often exceed hazard thresholds . The acetylaminophenyl group in the target compound may alter biodegradability or toxicity, though direct data are lacking.

Acetamide Derivatives

Example: N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide () and 4-Acetamido-2-Diethylaminomethylphenol ().

Structural Similarities :

  • Both feature acetamide groups attached to phenolic rings.

Key Differences :

  • DFT studies on similar azo-phenol acetamides () suggest that electron-withdrawing groups (e.g., acetyl) stabilize molecular orbitals, which could influence redox behavior or receptor binding in the target compound .

Alkyl/Aryl-Substituted Phenols (PBP Series, )

Examples :

  • PBP-C2 (4-Ethoxy-3-methylphenyl substituent), PBP-C4 (n-butoxy analog), and PBP-C12 (n-dodecyloxy chain).

Functional Implications :

  • In contrast, the acetylaminophenyl group balances hydrophilicity (amide) and hydrophobicity (phenyl), which could optimize bioavailability.

Halogenated and Bulky Substituents

Examples :

  • 4-(2-Bromoethyl)-2-methylphenol () and 4-(1-Adamantyl)-2-methylphenol ().

Key Contrasts :

  • The bromoethyl group introduces reactivity (e.g., nucleophilic substitution), while the adamantyl group confers extreme hydrophobicity and steric hindrance .
  • The acetylaminophenyl group in the target compound likely offers moderate steric bulk and hydrogen-bonding capacity, making it more versatile in drug design than adamantyl derivatives.

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituents Key Properties/Applications Synthesis Yield (%) References
4-(3-Acetylaminophenyl)-2-methylphenol 3-Acetylaminophenyl, 2-CH3 Hypothetical SERD activity Not reported [Inferred]
2-Methylphenol 2-CH3 Bactericidal, pyrolysis product N/A
PBP-C2 () 4-Ethoxy-3-methylphenyl Estrogen receptor modulation 16
4-Acetamido-2-Diethylaminomethylphenol 2-Diethylaminomethyl, Acetamido Pharmacological potential Not reported
4-(1-Adamantyl)-2-methylphenol 1-Adamantyl High hydrophobicity Not reported

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